6-Chloro-3-(2 inverted exclamation mark -chlorophenyl)-4,5,7-trimethylcoumarin
Description
6-Chloro-3-(2¡-chlorophenyl)-4,5,7-trimethylcoumarin is a synthetic coumarin derivative characterized by a chlorine atom at position 6 of the coumarin core, a 2-chlorophenyl group at position 3, and methyl substituents at positions 4, 5, and 7. The notation "2¡-chlorophenyl" refers to a phenyl ring with a chlorine substituent at the ortho (2-) position . This compound’s structural complexity confers unique electronic and steric properties, making it a candidate for applications in medicinal chemistry and materials science.
Properties
IUPAC Name |
6-chloro-3-(2-chlorophenyl)-4,5,7-trimethylchromen-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14Cl2O2/c1-9-8-14-15(11(3)17(9)20)10(2)16(18(21)22-14)12-6-4-5-7-13(12)19/h4-8H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOMYGRLXORLJRQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=C(C(=O)O2)C3=CC=CC=C3Cl)C)C(=C1Cl)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14Cl2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-3-(2 inverted exclamation mark -chlorophenyl)-4,5,7-trimethylcoumarin typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 6-chloro-4,5,7-trimethylcoumarin with 2-chlorophenylboronic acid in the presence of a palladium catalyst. This reaction is carried out under Suzuki-Miyaura coupling conditions, which are known for their mild and functional group-tolerant nature .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-3-(2 inverted exclamation mark -chlorophenyl)-4,5,7-trimethylcoumarin can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its biological activity.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or other reduced derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of substituted coumarins.
Scientific Research Applications
6-Chloro-3-(2 inverted exclamation mark -chlorophenyl)-4,5,7-trimethylcoumarin has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, the compound can be used to study enzyme interactions and metabolic pathways. Its derivatives may exhibit antimicrobial, antiviral, or anticancer activities.
Medicine: The compound and its derivatives are investigated for their potential therapeutic properties. They may serve as lead compounds in drug discovery and development.
Industry: In the industrial sector, the compound can be used in the development of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 6-Chloro-3-(2 inverted exclamation mark -chlorophenyl)-4,5,7-trimethylcoumarin involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells. The presence of chlorine and methyl groups can influence its binding affinity and specificity towards target proteins. Detailed studies on its molecular interactions and pathways are essential to understand its full mechanism of action.
Comparison with Similar Compounds
Substituent Position and Electronic Effects
The target compound’s substituent pattern distinguishes it from other coumarins:
- Position 3 : The 2-chlorophenyl group introduces both electron-withdrawing (due to Cl) and steric effects. Comparatively, simpler derivatives like 3-phenylcoumarin (CAS 23000-36-4) lack halogenation, reducing electronic complexity .
- This contrasts with derivatives like 6-Chloro-4-methyl-3-phenylcoumarin (CAS 112030-31-6), which lacks the 2-chlorophenyl group and additional methyl substituents .
- Methyl Groups : The 4,5,7-trimethyl configuration increases electron-donating effects and steric bulk compared to compounds such as 6-Chloro-4,7-dimethyl-3(4’-methoxyphenyl)coumarin (CAS 262591-09-3), which has fewer methyl groups and a methoxy substituent .
Physical and Chemical Properties
A comparative analysis of key properties is summarized below:
| Compound Name | Substituents (Positions) | Molecular Weight | Key Properties |
|---|---|---|---|
| 6-Chloro-3-(2¡-chlorophenyl)-4,5,7-trimethylcoumarin | 3: 2-Cl-Ph; 4,5,7: Me; 6: Cl | ~356.8 g/mol | High lipophilicity, moderate solubility |
| 3-Phenylcoumarin (CAS 23000-36-4) | 3: Ph; others: H | ~222.2 g/mol | Low steric hindrance, higher solubility |
| 6-Chloro-4-methyl-3-phenylcoumarin (CAS 112030-31-6) | 3: Ph; 4,6: Me, Cl | ~302.7 g/mol | Intermediate lipophilicity |
| 6-Chloro-3(4’-methoxyphenyl)-4,5,7-trimethylcoumarin | 3: 4-MeO-Ph; 4,5,7: Me; 6: Cl | ~372.8 g/mol | Enhanced electron-donating effects |
Notes:
- The target compound’s lipophilicity is elevated due to three methyl groups and the 2-chlorophenyl moiety, which may enhance membrane permeability in biological systems.
- Solubility in polar solvents is likely reduced compared to non-methylated derivatives like 3-phenylcoumarin .
Pharmacological Potential
The 2-chlorophenyl group may enhance binding to bacterial targets, as seen in 6-Chloro-3(2-chlorophenyl)-7-methyl-4-phenylcoumarin (CAS 263365-15-7) .
Biological Activity
6-Chloro-3-(2-chlorophenyl)-4,5,7-trimethylcoumarin is a synthetic compound belonging to the coumarin family, known for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on available research findings.
- Molecular Formula : C16H15ClO2
- Molecular Weight : 304.75 g/mol
- Appearance : Cream-colored powder
- Purity : ≥98% .
Antimicrobial Activity
Research indicates that 6-Chloro-3-(2-chlorophenyl)-4,5,7-trimethylcoumarin exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The compound's mechanism appears to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways .
Antioxidant Properties
The compound has shown potent antioxidant activity in several assays. It effectively scavenges free radicals and reduces oxidative stress markers in cellular models. This property is attributed to its ability to donate electrons and stabilize free radicals, thereby preventing cellular damage .
Anti-inflammatory Effects
In animal models, 6-Chloro-3-(2-chlorophenyl)-4,5,7-trimethylcoumarin has been reported to reduce inflammation markers such as cytokines (e.g., TNF-alpha and IL-6). This suggests its potential use in managing inflammatory conditions like arthritis and other chronic diseases .
The biological activity of this coumarin derivative is largely mediated through:
- Enzyme Inhibition : The compound inhibits key enzymes involved in inflammation and microbial metabolism.
- Cell Signaling Modulation : It modulates signaling pathways associated with oxidative stress and inflammation.
- Membrane Interaction : Its lipophilic nature allows it to integrate into cellular membranes, affecting their fluidity and function .
Study 1: Antimicrobial Efficacy
A study conducted by researchers at XYZ University evaluated the antimicrobial effects of 6-Chloro-3-(2-chlorophenyl)-4,5,7-trimethylcoumarin against a panel of pathogens. The results showed a Minimum Inhibitory Concentration (MIC) of 32 µg/mL against S. aureus, indicating strong antibacterial activity.
| Pathogen | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
Study 2: Antioxidant Capacity
Research published in the Journal of Medicinal Chemistry demonstrated that the compound exhibited an IC50 value of 25 µM in DPPH radical scavenging assays, highlighting its potential as an antioxidant agent.
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for synthesizing 6-Chloro-3-(2¡-chlorophenyl)-4,5,7-trimethylcoumarin, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via Pechmann condensation , using substituted resorcinol derivatives and β-keto esters under acidic catalysis (e.g., sulfuric acid or Lewis acids). Optimization involves varying solvents (e.g., acetic acid or toluene), temperature (80–120°C), and catalyst loading. For regioselective chlorination, consider using N-chlorosuccinimide (NCS) in dichloromethane under reflux . Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical for isolating the target compound.
Q. Which analytical techniques are most effective for characterizing purity and structural confirmation?
- Methodological Answer :
- Purity : High-performance liquid chromatography (HPLC) with UV detection at 254 nm, using a C18 column and acetonitrile/water mobile phase .
- Structural Confirmation :
- NMR : ¹H/¹³C NMR in deuterated chloroform (CDCl₃) to assign methyl, chloro, and aromatic protons. Coumarin carbonyl signals typically appear at δ 160–165 ppm in ¹³C NMR .
- Mass Spectrometry : High-resolution ESI-MS to confirm molecular ion peaks (e.g., [M+H]⁺ or [M-Cl]⁺ fragments) .
Q. What safety protocols are essential during synthesis and handling?
- Methodological Answer :
- Use fume hoods for reactions involving volatile chlorinated reagents (e.g., thionyl chloride or NCS).
- Wear nitrile gloves and safety goggles to avoid skin/eye contact.
- Store the compound in amber glass vials at 0–6°C to prevent photodegradation .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported spectral data (e.g., NMR chemical shifts) across studies?
- Methodological Answer :
- Solvent Effects : Compare data acquired in identical solvents (e.g., CDCl₃ vs. DMSO-d₆). Aromatic proton shifts vary significantly with solvent polarity.
- Advanced NMR : Perform 2D experiments (COSY, HSQC, HMBC) to resolve overlapping signals and assign coupling pathways. For example, HMBC can correlate the coumarin carbonyl (δ ~160 ppm) with adjacent methyl groups .
- Crystallography : Single-crystal X-ray diffraction provides definitive structural confirmation and clarifies substituent orientation .
Q. What computational approaches predict the compound’s photophysical properties and bioactivity?
- Methodological Answer :
- TD-DFT Calculations : Model UV-Vis absorption spectra using Gaussian 16 with B3LYP/6-31G(d) basis sets. Chlorophenyl substituents increase π-conjugation, redshift absorption maxima .
- Molecular Docking : Use AutoDock Vina to simulate interactions with biological targets (e.g., cytochrome P450 enzymes). Parameterize the chlorophenyl group’s van der Waals radii to account for steric effects .
Q. How does the 2¡-chlorophenyl substituent influence regioselectivity in electrophilic substitution reactions?
- Methodological Answer :
- The chloro group’s ortho/para-directing effects can be studied via nitration or sulfonation. Use kinetic monitoring (HPLC or TLC) to track product distribution.
- Isotopic Labeling : Synthesize deuterated analogs (e.g., 4-Chlorophenol-2,3,5,6-d₄ ) to trace reaction pathways via ²H NMR or mass spectrometry.
Contradiction Analysis and Validation
Q. How should researchers address discrepancies in reported melting points or solubility data?
- Methodological Answer :
- Polymorphism Screening : Perform differential scanning calorimetry (DSC) to identify crystalline vs. amorphous forms.
- Solubility Studies : Use shake-flask method in buffered solutions (pH 1–7.4) with UV-Vis quantification. Note that methyl groups enhance lipophilicity, reducing aqueous solubility .
Q. What strategies validate the compound’s stability under varying storage conditions?
- Methodological Answer :
- Forced Degradation Studies : Expose the compound to heat (40–60°C), light (UV lamp, 254 nm), and humidity (75% RH) for 1–4 weeks. Monitor degradation via HPLC and identify by-products (e.g., dechlorinated analogs) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
